N-(Piperidin-3-YL)cyclopentanecarboxamide
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Overview
Description
N-(Piperidin-3-YL)cyclopentanecarboxamide is an organic compound that features a piperidine ring attached to a cyclopentanecarboxamide moiety. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-YL)cyclopentanecarboxamide typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-YL)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amides, and halogenated derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
N-(Piperidin-3-YL)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: This compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-(Piperidin-3-YL)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-YL)cyclopentanecarboxamide: Known for its unique combination of a piperidine ring and a cyclopentanecarboxamide moiety.
N-(Piperidin-3-YL)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(Piperidin-3-YL)benzamide: Contains a benzamide moiety instead of a cyclopentanecarboxamide moiety.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a flexible piperidine ring and a rigid cyclopentanecarboxamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-piperidin-3-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
KAUNTIVSXUNXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
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